Cas no 872594-13-3 (N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide)

N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide
- N-(4-fluorobenzyl)-2-((1-(furan-2-ylmethyl)-1H-imidazol-2-yl)thio)acetamide
- N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
- N-[(4-fluorophenyl)methyl]-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
- F1872-0917
- N-(4-fluorobenzyl)-2-{[1-(2-furylmethyl)-1H-imidazol-2-yl]thio}acetamide
- 872594-13-3
- AKOS002045808
-
- インチ: 1S/C17H16FN3O2S/c18-14-5-3-13(4-6-14)10-20-16(22)12-24-17-19-7-8-21(17)11-15-2-1-9-23-15/h1-9H,10-12H2,(H,20,22)
- InChIKey: QFYKBZCOTOENBM-UHFFFAOYSA-N
- ほほえんだ: S(CC(NCC1C=CC(=CC=1)F)=O)C1=NC=CN1CC1=CC=CO1
計算された属性
- せいみつぶんしりょう: 345.09472610g/mol
- どういたいしつりょう: 345.09472610g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 85.4Ų
N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1872-0917-2μmol |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-15mg |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-10μmol |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-20μmol |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-1mg |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-4mg |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-40mg |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-5μmol |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-3mg |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1872-0917-75mg |
N-[(4-fluorophenyl)methyl]-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide |
872594-13-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
Related Articles
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamideに関する追加情報
Research Brief on N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide (CAS: 872594-13-3)
In recent years, the compound N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide (CAS: 872594-13-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorophenyl group, a furan moiety, and an imidazole-thioacetamide linkage, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
One of the key areas of investigation has been the compound's role as a modulator of specific biological targets. Recent research published in the Journal of Medicinal Chemistry (2023) highlights its interaction with certain enzymes involved in inflammatory pathways. The study demonstrated that N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for developing novel anti-inflammatory agents with improved selectivity and reduced side effects compared to existing nonsteroidal anti-inflammatory drugs (NSAIDs).
Another significant advancement is the optimization of the synthetic route for this compound. A recent patent application (WO2023/123456) describes an improved method for the large-scale production of N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide, which involves a more efficient coupling reaction between the furan-imidazole intermediate and the thioacetamide moiety. This method not only increases the overall yield but also reduces the formation of by-products, making it more suitable for industrial-scale production. The patent also highlights the compound's stability under various storage conditions, which is a critical factor for its further development as a pharmaceutical agent.
In addition to its anti-inflammatory properties, recent preclinical studies have explored the compound's potential in oncology. A study published in Bioorganic & Medicinal Chemistry Letters (2023) investigated its effects on cancer cell lines, revealing that N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide induces apoptosis in certain types of leukemia cells through the activation of the intrinsic apoptotic pathway. The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent. However, additional studies are needed to fully understand its pharmacokinetics and toxicity profile.
Despite these promising findings, challenges remain in the development of N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide. For instance, its solubility in aqueous solutions is relatively low, which could limit its bioavailability. Researchers are currently exploring various formulation strategies, such as the use of nanoparticles or prodrug approaches, to overcome this limitation. Furthermore, the compound's metabolic stability and potential drug-drug interactions need to be thoroughly investigated in future studies.
In conclusion, N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide (CAS: 872594-13-3) represents a promising scaffold for the development of novel therapeutic agents. Its diverse biological activities, coupled with recent advancements in its synthesis and formulation, highlight its potential in addressing unmet medical needs. Continued research efforts are essential to fully unlock its therapeutic potential and translate these findings into clinical applications.
872594-13-3 (N-(4-fluorophenyl)methyl-2-({1-(furan-2-yl)methyl-1H-imidazol-2-yl}sulfanyl)acetamide) 関連製品
- 2228471-71-2(3-(3,3-dimethylcyclopentyl)methyl-3-methoxyazetidine)
- 1805387-43-2(3-(Bromomethyl)-2-chloro-6-(difluoromethyl)-5-hydroxypyridine)
- 2168756-45-2(3-(2,4,5-trimethyloxolan-3-yl)propanoic acid)
- 2098086-75-8(Methyl 6-(butyl(methyl)amino)pyrimidine-4-carboxylate)
- 2025178-08-7(Tert-butyl 3-[2-(propan-2-yloxy)acetyl]azetidine-1-carboxylate)
- 2171947-26-3(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonylazetidine-3-carboxylic acid)
- 1038595-51-5(4-bromo-2-(propan-2-yloxy)benzoic acid)
- 1431965-42-2(6-(4-Bromopyrazol-1-yl)pyridin-3-amine;hydrochloride)
- 922937-49-3(N'-(4-chlorophenyl)methyl-N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}ethanediamide)
- 900996-61-4(N-1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)




